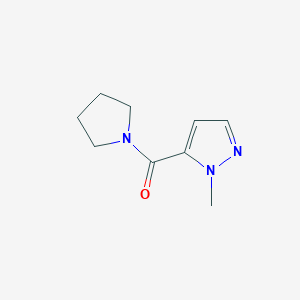
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole (1-MPCP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. 1-MPCP is a pyrazole-based compound, which contains a nitrogen atom in its ring structure. This nitrogen atom is responsible for its unique chemical properties and has made 1-MPCP a suitable choice for a variety of research applications.
Applications De Recherche Scientifique
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in analytical chemistry. Additionally, this compound has been studied for its potential applications in drug discovery and development, as it has been shown to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is not fully understood. However, it is believed that the nitrogen atom in its ring structure is responsible for its unique chemical properties. This nitrogen atom is able to form hydrogen bonds with other molecules, which allows this compound to interact with various biological targets.
Biochemical and Physiological Effects
This compound has been shown to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of these targets, which can lead to changes in biochemical and physiological processes. Additionally, this compound has been studied for its potential applications in drug discovery and development, as it has been shown to interact with various biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, this compound has been shown to interact with various biological targets, which makes it a suitable choice for drug discovery and development. However, this compound is relatively unstable and can degrade over time, which can limit its use in certain experiments.
Orientations Futures
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has potential applications in a variety of scientific research fields. Future research should focus on further understanding the mechanism of action of this compound and its interactions with various biological targets. Additionally, further research should be conducted to explore the potential applications of this compound in drug discovery and development. Additionally, research should be conducted to improve the stability of this compound and to develop new synthesis methods for the compound. Finally, this compound could be further studied for its potential applications in other scientific research fields, such as biochemistry, pharmacology, and materials science.
Méthodes De Synthèse
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can be synthesized using a variety of methods. The most common method is the reaction of pyrrolidine-1-carbonyl chloride (PCC) and 1-methylpyrazole (1-MP). The reaction is typically carried out in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as potassium carbonate. The reaction yields this compound in a high yield and can be completed in a relatively short time.
Propriétés
IUPAC Name |
(2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSAWNACGXSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B6496527.png)
![N-cyclohexyl-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496529.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496531.png)
![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496539.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)
![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)
![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)
![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)